(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O7/c1-16-11-19(30)18(15-28-7-5-27(6-8-28)9-10-29)25-23(16)24(31)20(35-25)12-17-13-21(32-2)26(34-4)22(14-17)33-3/h11-14,29-30H,5-10,15H2,1-4H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKILOHRSJBFIEZ-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, also known as LX5184, is a complex organic compound belonging to the aurone class. Its unique structural features, including a benzofuran core and various functional groups, suggest significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and antibacterial effects.
Chemical Structure and Properties
The molecular formula of this compound is C25H32N2O5 with a molecular weight of 420.53 g/mol. The compound features several functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O5 |
| Molecular Weight | 420.53 g/mol |
| Structural Features | Benzofuran core |
| Functional Groups | Hydroxyl, methoxy |
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various human cancer cell lines. A study published in Molecules highlighted its ability to inhibit cancer cell proliferation, suggesting potential applications in cancer therapy . The compound's mechanism of action may involve the inhibition of specific kinases critical for cancer cell growth and survival .
Enzyme Inhibition
Another significant aspect of this compound is its enzyme inhibition capabilities , particularly against acetylcholinesterase (AChE). AChE plays a crucial role in neurodegenerative diseases such as Alzheimer's. Inhibiting this enzyme can enhance neurotransmitter levels in the brain, potentially offering therapeutic benefits . Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.
Antibacterial Activity
Preliminary findings suggest that this compound may also possess antibacterial properties . It has shown activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections . However, comprehensive studies are necessary to confirm these effects and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds similar to this compound:
- Antiproliferative Effects : A 2013 study demonstrated significant antiproliferative activity against various cancer cell lines .
- AChE Inhibition : Research highlighted the potential for AChE inhibition, which could be beneficial in treating neurodegenerative diseases .
- Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases relevant to cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
Compound A : (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one
- Key Difference : Replaces 3,4,5-trimethoxybenzylidene with 2-methylbenzylidene .
- Impact :
- Reduced electron-donating capacity due to lack of methoxy groups.
- Lower hydrophobicity compared to the trimethoxy analog.
Compound B : (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
- Key Difference : Features a 4-methoxybenzylidene group.
- Impact :
- Single methoxy group limits π-π stacking and hydrogen bonding compared to the trimethoxy variant.
- Simpler structure may improve synthetic accessibility but reduce target selectivity.
Modifications in the Heterocyclic Substituent
Compound C : (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- Key Difference : Replaces 4-(2-hydroxyethyl)piperazine with 4-methylpiperidine and substitutes benzylidene with thiophene .
- 4-Methylpiperidine: Lacks the hydroxyethyl group, reducing solubility and hydrogen-bonding capacity.
Core Structure Analog: Beta-Lactone and Arylpolyene Compounds
Compound D : Beta-lactone-type compounds from Pseudomonas spp.
- Key Difference: Entirely distinct core (beta-lactone vs. benzofuranone).
- Impact: Beta-lactones exhibit irreversible enzyme inhibition (e.g., proteases), whereas benzofuranones may act as reversible inhibitors or receptor modulators.
Structural and Pharmacological Implications
Electronic and Steric Effects
Solubility and Bioavailability
- Hydroxyethylpiperazine: Improves aqueous solubility compared to non-polar analogs like Compound C .
Data Tables
Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives
Q & A
Q. What synthetic methodologies are recommended for constructing the benzofuran core and piperazine-linked substituents in this compound?
The benzofuran core can be synthesized via palladium-catalyzed Suzuki cross-coupling reactions, as demonstrated for analogous biaryl-containing benzofurans . For the piperazine-linked side chain, reductive amination or nucleophilic substitution using 4-(2-hydroxyethyl)piperazine derivatives (e.g., [4-((4-methylpiperazin-1-yl)methyl]phenyl]methanol in ) is suggested. Post-synthetic modifications, such as Schiff base formation with 3,4,5-trimethoxybenzaldehyde, require controlled conditions (e.g., anhydrous solvents, acid catalysis) to retain stereochemical integrity.
Q. How can the Z-configuration of the benzylidene group be confirmed experimentally?
Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for distinguishing Z/E isomers. Irradiation of the benzylidene proton should show cross-peaks with adjacent substituents on the benzofuran ring in the Z-configuration. X-ray crystallography, as applied to structurally similar benzofuran derivatives (e.g., NIST’s benzofuran-2(4H)-one analysis ), provides definitive confirmation.
Q. What analytical techniques are suitable for assessing purity and structural integrity?
High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (as used for benzophenone analogs in ) ensures purity (>95%). Mass spectrometry (HRMS or LC-MS) validates molecular weight, while FT-IR confirms functional groups (e.g., hydroxyl, carbonyl). For piperazine-related impurities, compare retention times against pharmacopeial standards (e.g., impurity profiling in ).
Advanced Research Questions
Q. How do solvent polarity and pH affect the compound’s stability during in vitro assays?
Conduct accelerated stability studies under varying pH (1.2–7.4) and solvents (DMSO, PBS, ethanol). Monitor degradation via HPLC-UV, focusing on hydrolysis of the benzylidene group or oxidation of the piperazine moiety. highlights similar stability challenges with fluoroquinolone derivatives, where acidic conditions induced piperazine ring degradation.
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). If potency varies, assess membrane permeability via logP calculations (e.g., ’s triazine derivatives) or use prodrug strategies to enhance bioavailability. For false negatives, confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays.
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Systematically modify substituents:
- Benzylidene group : Replace 3,4,5-trimethoxy with halogenated or nitro groups to enhance electron-withdrawing effects.
- Piperazine linker : Introduce alkyl or aryl groups (e.g., 4-methylpiperazine in ) to modulate lipophilicity and CNS penetration.
- Benzofuran core : Fluorinate the 4-methyl group to improve metabolic stability.
Use molecular docking to prioritize analogs, leveraging crystallographic data from benzofuro-benzazepine derivatives ( ).
Q. What experimental designs mitigate interference from degradation products in pharmacokinetic studies?
Employ LC-MS/MS with MRM (multiple reaction monitoring) to distinguish the parent compound from degradation byproducts (e.g., oxidized piperazine or hydrolyzed benzylidene fragments). Reference impurity standards ( ) for spiking experiments. For in vivo studies, use radiolabeled analogs (³H or ¹⁴C) to track metabolites, as applied in ’s fluoroquinolone analysis.
Methodological Notes
- Stereochemical Purity : Chiral HPLC or SFC (supercritical fluid chromatography) is recommended for resolving enantiomers, particularly if synthetic routes introduce racemization risks.
- Data Reproducibility : Precisely document reaction conditions (e.g., solvent, catalyst loading, temperature) to align with ’s Suzuki coupling protocols.
- Ethical Compliance : For biological testing, adhere to OECD guidelines for in vitro assays and IACUC protocols for animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
